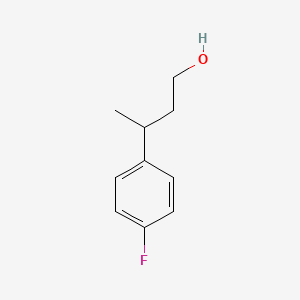

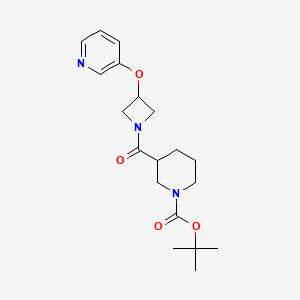

2-methoxy-1-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

Indole derivatives can be synthesized using various methods, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis

The molecular structure of indole-3-carbaldehyde is characterized by the presence of a heterocyclic indole ring and an aldehyde group .Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid .Physical And Chemical Properties Analysis

Indole-3-carbaldehyde has a molecular weight of 159.18 and a melting point of 70-72 °C (lit.) .Scientific Research Applications

Versatile Electrophile in Nucleophilic Substitution Reactions

2-methoxy-1-methyl-1H-indole-3-carbaldehyde has been identified as a versatile electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2,3,6-trisubstituted indole derivatives. These reactions are crucial for the preparation of novel pyrimido[1,2-a]indole derivatives, expanding the scope of indole chemistry (Yamada et al., 2009).

Phytochemical Investigations

The compound has been isolated as a new indole alkaloid from Cleome droserifolia during phytochemical investigations. Its structure elucidation was achieved using 1D- and 2D-NMR techniques. This discovery highlights its natural occurrence and potential biological activities (Hussain et al., 2015).

Antioxidant Activity

5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole, derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, was studied for its potential as a dopamine D2 receptor agonist with antioxidant activity. This research aimed at addressing treatments for Parkinson’s disease, demonstrating its relevance in neurodegenerative disease research (Kaczor et al., 2021).

Antibacterial Activities

Indole-3-carbaldehyde semicarbazone derivatives, including variations such as 5-methoxy-1H-indol-3-ylmethylene, were synthesized and characterized for their antibacterial activities. They showed significant inhibitory activities against various bacterial strains, suggesting potential applications in antimicrobial research (Carrasco et al., 2020).

Synthesis of Indole Derivatives

The compound's derivatives have been employed in the synthesis of various indole derivatives, demonstrating its utility in the development of new chemical entities. For instance, it has been used in the synthesis of furano[2,3-g]indoles and other heterocyclic compounds, illustrating its versatility in synthetic organic chemistry (Pchalek et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-6-4-3-5-8(10)9(7-13)11(12)14-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYXXPARPSHHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-1-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)

![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)

![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)

![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)